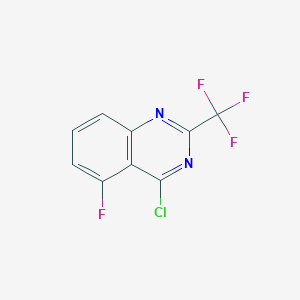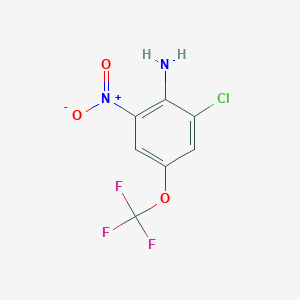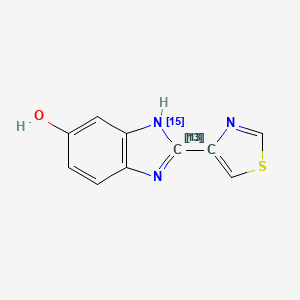
5-Hydroxy Thiabendazole-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Thiabendazole-13C2,15N is a labeled derivative of the antihelminthic drug Thiabendazole. It is a chemical compound commonly used in research to study the metabolism and pharmacokinetics of Thiabendazole . The compound is characterized by the presence of stable isotopes Carbon-13 and Nitrogen-15, which makes it valuable for various analytical and research purposes .
Preparation Methods
The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the Thiabendazole structure. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Thiabendazole framework through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities.
Chemical Reactions Analysis
5-Hydroxy Thiabendazole-13C2,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications, including:
Mechanism of Action
The precise mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is not fully understood. it is believed to inhibit the helminth-specific enzyme fumarate reductase, which is essential for the energy metabolism of parasites . This inhibition disrupts the parasite’s energy production, leading to its death. The compound’s molecular targets and pathways are similar to those of Thiabendazole, involving interactions with various enzymes and metabolic pathways .
Comparison with Similar Compounds
5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Thiabendazole: The parent compound, used as an antihelminthic drug.
5-Hydroxy Thiabendazole: The non-labeled version of the compound, used in similar research applications.
Other Benzimidazole Derivatives: Compounds such as Albendazole and Mebendazole, which have similar antihelminthic properties but different chemical structures.
These compounds share similar biological activities but differ in their chemical properties and specific applications.
Properties
Molecular Formula |
C10H7N3OS |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-((413C)1,3-thiazol-4-yl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)/i9+1,10+1,13+1 |
InChI Key |
VNENJHUOPQAPAT-GQSWDAPCSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)[15NH][13C](=N2)[13C]3=CSC=N3 |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



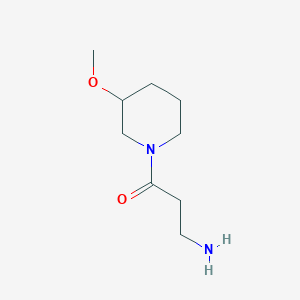
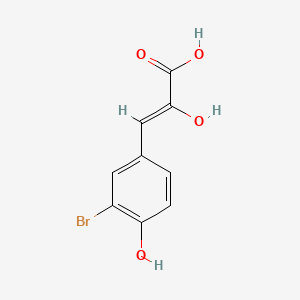
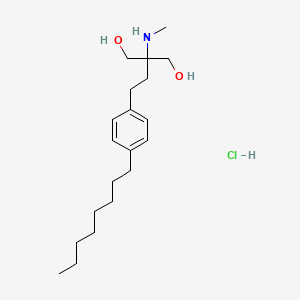
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
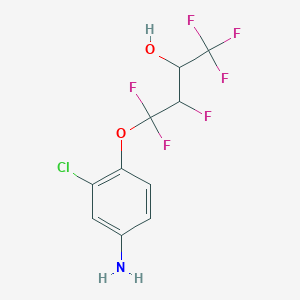
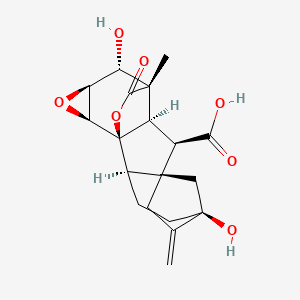
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
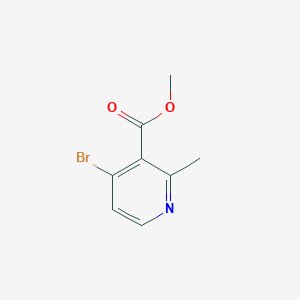
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
